1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H20ClN3O3 and its molecular weight is 421.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on available research findings.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the quinoline core followed by the introduction of the pyrazole and dioxin moieties. The synthetic pathways often utilize palladium-catalyzed reactions and other coupling methods to achieve the desired structural complexity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this structure. For instance, derivatives containing similar quinoline and pyrazole structures have demonstrated significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | GI50 (µM) |
---|---|---|
3a | MDA-MB-231 | 10 |
3b | PC-3 | 28 |
4e | MDA-MB-231 | 15 |
5b | PC-3 | 35 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. Compounds such as 3b and 4e exhibit particularly strong activity against prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231), suggesting that modifications to the core structure can enhance biological efficacy .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key proteins involved in cell proliferation. For example, compounds targeting heat shock protein 90 (Hsp90) have shown promise in disrupting cancer cell survival pathways. The degradation of client proteins like Cdk4 was observed following treatment with specific derivatives, indicating a potential pathway for therapeutic intervention .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds structurally related to This compound :
- Antimicrobial Activity : Some derivatives have shown antimicrobial properties against various bacterial strains. For instance, quinoxaline derivatives have been reported to possess significant antibacterial activity due to their ability to inhibit bacterial growth through various mechanisms .
- Antimalarial Activity : A derivative similar in structure has been reported to exhibit potent antimalarial effects against Plasmodium falciparum. This highlights the potential for developing new antimalarial agents based on this scaffold .
- Cytotoxicity Studies : Cytotoxicity assays using human fetal lung fibroblast (MRC-5) cells revealed that many derivatives were non-toxic at certain concentrations, suggesting a favorable therapeutic index for further development .
Eigenschaften
IUPAC Name |
1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c1-2-22(28)27-19(12-18(26-27)14-6-4-3-5-7-14)16-10-15-11-20-21(30-9-8-29-20)13-17(15)25-23(16)24/h3-7,10-11,13,19H,2,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGPKVBCGDIDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.